molecular formula C28H35N5O6 B14434885 Enkephalin, N-cyclo-leu(5)- CAS No. 75975-40-5

Enkephalin, N-cyclo-leu(5)-

Cat. No.: B14434885
CAS No.: 75975-40-5
M. Wt: 537.6 g/mol
InChI Key: BEVVTQSRFIWLFS-XWGVYQGASA-N
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Description

Enkephalins are endogenous opioid peptides that primarily bind to delta (δ) and mu (μ) opioid receptors (DOR and MOR, respectively), modulating pain perception, reward pathways, and gastrointestinal functions. Enkephalin, N-cyclo-leu(5)- is a synthetic cyclic analog of [Leu⁵]enkephalin (Tyr-Gly-Gly-Phe-Leu), featuring a cyclo-leucine residue at the fifth position. Cyclization introduces conformational constraints that enhance receptor binding affinity, metabolic stability, and functional selectivity compared to linear enkephalins .

Properties

CAS No.

75975-40-5

Molecular Formula

C28H35N5O6

Molecular Weight

537.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-(2-aminoacetyl)iminoacetyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C28H35N5O6/c1-18(2)12-23(27(38)31-21(17-34)13-20-8-10-22(35)11-9-20)33-28(39)24(14-19-6-4-3-5-7-19)32-26(37)16-30-25(36)15-29/h3-11,16-18,21,23-24,35H,12-15,29H2,1-2H3,(H,31,38)(H,32,37)(H,33,39)/t21-,23-,24-/m0/s1

InChI Key

BEVVTQSRFIWLFS-XWGVYQGASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C=NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C=NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leu-enkephalin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, usually protected by a temporary protecting group, is attached to the resin.

    Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques like HPLC.

Industrial Production Methods

Industrial production of Leu-enkephalin follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-throughput purification methods ensures the production of high-purity peptides suitable for research and therapeutic applications .

Chemical Reactions Analysis

Chemical Reactions and Interactions

N-cyclo-leu(5)- undergoes various biochemical reactions, primarily involving interactions with opioid receptors located throughout the central nervous system. The cyclic structure contributes to its stability against enzymatic degradation compared to linear enkephalins. Upon binding to opioid receptors, N-cyclo-leu(5)- can induce significant antinociceptive effects in animal models, demonstrating its potential therapeutic applications. Modifications at specific positions within the peptide can further enhance its pharmacological properties.

Stability and Degradation

The predominant routes of metabolism and clearance for linear Leu-enkephalin occur through cleavage of Tyr1-Gly2 by aminopeptidase N and of Gly3-Phe4 by angiotensin-converting enzyme, resulting in a plasma half-life of less than 10 minutes . The cyclic structure of N-cyclo-leu(5)- enhances its stability against enzymatic degradation compared to linear enkephalins.

Effects of Modifications on Leu-Enkephalin

Modifications at the Phe4 position of Leu5-enkephalin can modulate receptor function and selectivity . Substitution at the meta-position of Phe4 in Leu5-enkephalin can regulate δOR and µOR affinity and G-protein activity and enables the fine-tuning of β-arrestin 2 recruitment to both δOR and µOR . Meta-substituted Phe4 analogs generally exhibit improved plasma stability compared with Leu5-enkephalin, with half-lives typically greater than 20 minutes . For example, the 3-fluoro derivative is the most stable analog, with a half-life of 82.3 minutes . Meta-substitution does not greatly impede proteolysis at the Tyr1-Gly2 site but slows digestion at the Gly3-Phe4 site .

Data Tables of Modified Leu-Enkephalin Analogs

CompoundKi δOR (nM)Ki µOR (nM)
Leu 5-enkephalin1.261.70
1a0.0230.059
1h0.680.30
1i0.930.98
  • Ki values represent binding affinity for δOR and µOR .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

Cyclic enkephalin analogs, such as N-(ureidoethyl)amides, demonstrate significant differences in receptor selectivity and potency. For example:

Compound Structure MOR IC₅₀ (nM) DOR IC₅₀ (nM) Selectivity (MOR:DOR)
[Leu⁵]enkephalin Linear 35 (GPI)† 4.5 (MVD)† δ-selective
N-cyclo-leu(5)- (79) 18-membered cyclic ring 1.97 1.81 Balanced (1:0.9)
DPDPE [D-Pen²,D-Pen⁵]enkephalin 34.6 3.2 δ-selective (1:10.8)
DAGO [D-Ala²,N-MePhe⁴,Gly-ol⁵] 0.5 210 μ-selective (420:1)

†GPI (guinea pig ileum, μ-receptor assay); MVD (mouse vas deferens, δ-receptor assay).

  • N-cyclo-leu(5)-enkephalin analogs (e.g., compound 79) exhibit 12–125× higher μ-receptor potency than [Leu⁵]enkephalin while maintaining δ-receptor affinity, resulting in balanced MOR/DOR activity .
  • In contrast, linear analogs like DPDPE retain δ-selectivity (IC₅₀δ = 3.2 nM vs. IC₅₀μ = 34.6 nM) , while DAGO is μ-selective (IC₅₀μ = 0.5 nM) .

Functional Outcomes

  • Analgesia : Cyclic analogs like N-cyclo-leu(5)-enkephalin show prolonged analgesic effects in rodent models. Intrathecal administration of compound 79 produced analgesia with a potency comparable to morphine but with reduced gastrointestinal side effects .
  • Metabolic Stability: Cyclization reduces degradation by enkephalinase and aminopeptidases. Linear enkephalins have a half-life (t₁/₂) of <5 minutes in plasma, while cyclic derivatives persist for >30 minutes .
  • Blood-Brain Barrier (BBB) Penetration : Ferrocenyl-modified enkephalin analogs (e.g., Leu⁵ derivatives) demonstrate enhanced BBB permeability in vitro, a trait shared by cyclic structures .

Selectivity and Cross-Reactivity

  • N-cyclo-leu(5)-enkephalin binds MOR and DOR with near-equipotent affinity (IC₅₀μ = 1.97 nM, IC₅₀δ = 1.81 nM), unlike δ-selective DPDPE (IC₅₀δ = 3.2 nM) or μ-selective DAGO (IC₅₀μ = 0.5 nM) .
  • Species Variability : In guinea pig brain, [³H]-[D-Pen²,D-Pen⁵]enkephalin (DPDPE) shows higher δ-receptor density (Bₘₐₓ = 3.7 pmol/g) than in rats (Bₘₐₓ = 2.5 pmol/g), highlighting interspecies differences in receptor distribution .

Pharmacological Implications

  • Pain Management : Cyclic enkephalins avoid rapid tolerance development seen with morphine by engaging both MOR and DOR pathways .

Key Research Findings

  • Enhanced Potency : Cyclic constraints in N-cyclo-leu(5)-enkephalin improve receptor binding by stabilizing bioactive conformations .
  • Biomarker Potential: Elevated serum [Met⁵]-enkephalin levels correlate with reduced neuroinflammation in autoimmune encephalomyelitis, suggesting diagnostic utility .

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